molecular formula C6H5ClN4S B021466 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100859-88-9

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B021466
CAS RN: 100859-88-9
M. Wt: 200.65 g/mol
InChI Key: HXUMCGPDKBIKSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines typically involves a series of chemical reactions starting from commercially available precursors. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a rational and short two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, showcasing the methodological approach to synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, NMR (1H, 13C), and IR spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical characteristics. The structural details help in understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, offering a pathway to a wide range of derivatives with interesting properties. For instance, nucleophilic substitution reactions have been utilized to produce functionally disubstituted pyrazolo[3,4-d]pyrimidines with significant pharmacological activities (Ogurtsov & Rakitin, 2021).

Future Directions

The future directions for the study of “3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new selective, effective, and safe anticancer agents .

properties

IUPAC Name

3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMCGPDKBIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610733
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100859-88-9
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Reactant of Route 6
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